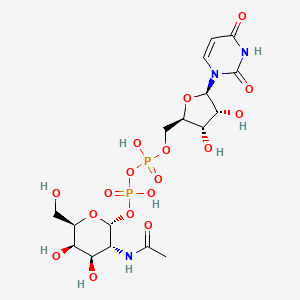

Uridine-diphosphate-n-acetylgalactosamine

Vue d'ensemble

Description

Le diphosphate d'uridine N-acétylgalactosamine est un sucre nucléotidique composé de diphosphate d'uridine et de N-acétylgalactosamine. Il est un élément constitutif essentiel pour la production de glycoprotéines et de glycolipides dans l'organisme. Ce composé est utilisé par les glycosyltransférases pour transférer des résidus de N-acétylgalactosamine aux substrats, jouant un rôle important dans la synthèse des O-glycanes de type mucine, qui sont des composants essentiels du mucus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse enzymatique du diphosphate d'uridine N-acétylgalactosamine implique la phosphorylation de la N-acétylgalactosamine par la N-acétylhexosamine 1-kinase, suivie d'une pyrophosphorylation par la N-acétylglucosamine uridyltransférase. Cette méthode est très efficace et sélective .

Méthodes de production industrielle : La production industrielle du diphosphate d'uridine N-acétylgalactosamine implique généralement l'utilisation d'enzymes recombinantes pour catalyser les réactions nécessaires. Le processus comprend l'expression de ces enzymes dans des cellules hôtes appropriées, suivie de la purification et de l'optimisation de la réaction pour obtenir des rendements élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le diphosphate d'uridine N-acétylgalactosamine subit principalement des réactions de glycosylation, où il donne des résidus de N-acétylgalactosamine aux molécules acceptrices. Ce composé ne subit généralement pas d'oxydation, de réduction ou de réactions de substitution .

Réactifs et conditions courants : Les réactions de glycosylation impliquant le diphosphate d'uridine N-acétylgalactosamine sont catalysées par les glycosyltransférases. Ces réactions nécessitent souvent la présence d'ions métalliques divalents tels que le manganèse ou le magnésium pour améliorer l'activité enzymatique .

Principaux produits : Les principaux produits de ces réactions sont les glycoprotéines et les glycolipides, qui sont essentiels à divers processus biologiques, notamment la signalisation cellulaire, la défense immunitaire et la formation de mucus .

4. Applications de la recherche scientifique

Le diphosphate d'uridine N-acétylgalactosamine a de nombreuses applications dans la recherche scientifique :

Chimie : Il est utilisé dans la synthèse de glucides complexes et de glycoconjugués.

Biologie : Il joue un rôle crucial dans l'étude des processus de glycosylation et de la fonction des glycoprotéines et des glycolipides.

Médecine : Il est impliqué dans le développement d'agents thérapeutiques ciblant les voies de glycosylation, qui sont impliquées dans diverses maladies, notamment le cancer et les maladies génétiques.

Industrie : Il est utilisé dans la production de produits biopharmaceutiques et le développement d'outils de diagnostic.

5. Mécanisme d'action

Le diphosphate d'uridine N-acétylgalactosamine exerce ses effets en servant de substrat aux glycosyltransférases, qui transfèrent des résidus de N-acétylgalactosamine aux résidus sérine ou thréonine sur les polypeptides. Ce processus initie la O-glycosylation de type mucine, conduisant à la formation de glycoprotéines et de glycolipides. Les cibles moléculaires de ce composé comprennent diverses glycosyltransférases, et les voies impliquées sont essentielles pour la signalisation cellulaire, la réponse immunitaire et le maintien des structures cellulaires .

Composés similaires :

- Diphosphate d'uridine N-acétylglucosamine

- Diphosphate d'uridine glucose

- Diphosphate d'uridine galactose

Comparaison : Le diphosphate d'uridine N-acétylgalactosamine est unique en sa capacité à transférer spécifiquement des résidus de N-acétylgalactosamine. En revanche, le diphosphate d'uridine N-acétylglucosamine transfère des résidus de N-acétylglucosamine, et le diphosphate d'uridine glucose et le diphosphate d'uridine galactose transfèrent respectivement des résidus de glucose et de galactose. Cette spécificité permet au diphosphate d'uridine N-acétylgalactosamine de jouer des rôles distincts dans les processus de glycosylation, en particulier dans la synthèse des O-glycanes de type mucine .

Applications De Recherche Scientifique

Uridine diphosphate N-acetylgalactosamine has numerous applications in scientific research:

Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.

Biology: It plays a crucial role in the study of glycosylation processes and the function of glycoproteins and glycolipids.

Medicine: It is involved in the development of therapeutic agents targeting glycosylation pathways, which are implicated in various diseases, including cancer and genetic disorders.

Industry: It is used in the production of biopharmaceuticals and the development of diagnostic tools.

Mécanisme D'action

Uridine diphosphate N-acetylgalactosamine exerts its effects by serving as a substrate for glycosyltransferases, which transfer N-acetylgalactosamine residues to serine or threonine residues on polypeptides. This process initiates mucin-type O-glycosylation, leading to the formation of glycoproteins and glycolipids. The molecular targets of this compound include various glycosyltransferases, and the pathways involved are critical for cell signaling, immune response, and the maintenance of cellular structures .

Comparaison Avec Des Composés Similaires

- Uridine diphosphate N-acetylglucosamine

- Uridine diphosphate glucose

- Uridine diphosphate galactose

Comparison: Uridine diphosphate N-acetylgalactosamine is unique in its ability to transfer N-acetylgalactosamine residues specifically. In contrast, uridine diphosphate N-acetylglucosamine transfers N-acetylglucosamine residues, and uridine diphosphate glucose and uridine diphosphate galactose transfer glucose and galactose residues, respectively. This specificity allows uridine diphosphate N-acetylgalactosamine to play distinct roles in glycosylation processes, particularly in the synthesis of mucin-type O-glycans .

Activité Biologique

Uridine-diphosphate-N-acetylgalactosamine (UDP-GalNAc) is a pivotal nucleotide sugar involved in various biological processes, particularly in glycosylation reactions. This article explores the biological activity of UDP-GalNAc, focusing on its synthesis, enzymatic functions, and implications in health and disease.

Overview of UDP-GalNAc

UDP-GalNAc is composed of uridine diphosphate and N-acetylgalactosamine. It serves as a substrate for glycosyltransferases, enzymes that catalyze the transfer of N-acetylgalactosamine residues to serine and threonine residues on proteins, forming O-glycans. These modifications are crucial for the biosynthesis of glycoproteins and glycolipids, impacting cell signaling, immune response, and mucin production .

Synthesis Pathway

UDP-GalNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of UDP-GlcNAc 4-epimerase. The biosynthetic pathway involves several enzymatic steps, primarily starting from fructose-6-phosphate, which is converted into UDP-GlcNAc via a series of reactions catalyzed by specific enzymes .

Key Enzymes in UDP-GalNAc Synthesis

| Enzyme Name | Function | Reaction |

|---|---|---|

| GlmS | Synthesizes glucosamine-6-phosphate | Fructose-6-phosphate → Glucosamine-6-phosphate |

| GlmM | Mutates glucosamine-6-phosphate to glucosamine-1-phosphate | Glucosamine-6-phosphate ↔ Glucosamine-1-phosphate |

| GlmU | Acetyltransferase/uridyltransferase activity | Converts glucosamine-1-phosphate to UDP-GlcNAc |

| UDP-GlcNAc 4-Epimerase | Converts UDP-GlcNAc to UDP-GalNAc | UDP-GlcNAc ↔ UDP-GalNAc |

Biological Functions

UDP-GalNAc plays a critical role in various biological processes:

1. Glycosylation:

- UDP-GalNAc acts as a donor substrate for the addition of N-acetylgalactosamine to proteins, a process essential for mucin biosynthesis. This modification enhances protein stability and influences cellular interactions .

2. Cell Signaling:

- O-glycosylation mediated by UDP-GalNAc is vital for cell signaling pathways, affecting cellular communication and response to external stimuli. It has been implicated in immune cell homing and activation .

3. Disease Implications:

- Alterations in UDP-GalNAc levels or glycosylation patterns have been associated with various diseases, including cancer and cardiovascular diseases. For instance, increased O-glycosylation has been linked to enhanced proliferation of pulmonary artery smooth muscle cells in idiopathic pulmonary arterial hypertension (IPAH) .

Study 1: Role in Cancer Progression

A study investigated the role of UDP-GalNAc in cancer cell metastasis. It was found that increased expression of glycosyltransferases utilizing UDP-GalNAc correlated with enhanced metastatic potential in breast cancer cells. The study highlighted how altered glycosylation patterns can influence tumor behavior and patient prognosis .

Study 2: Pulmonary Hypertension

Research on IPAH demonstrated that increased flux through the hexosamine biosynthetic pathway leads to elevated levels of O-linked N-acetylgalactosamine modifications on specific proteins involved in cell cycle regulation. This finding suggests that targeting the pathway could provide therapeutic avenues for managing IPAH .

Propriétés

IUPAC Name |

[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYTUAZOPRMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O17P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862122 | |

| Record name | 3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl [5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen diphosphate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7277-98-7 | |

| Record name | Uridine diphosphate-N-acetylgalactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.